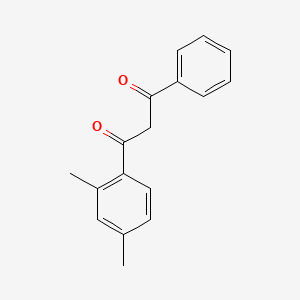![molecular formula C8H6BrF3Hg B14513538 Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury CAS No. 62781-75-3](/img/structure/B14513538.png)
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury is an organomercury compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of {[4-(trifluoromethyl)phenyl]methyl}mercury with a brominating agent. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the risk of exposure to toxic mercury compounds.
化学反应分析
Types of Reactions
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Mercury(II) compounds.
Reduction: Elemental mercury.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
科学研究应用
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
相似化合物的比较
Similar Compounds
Chloromethylmercury: Similar structure but with a chlorine atom instead of a bromine atom.
Methylmercury: Lacks the trifluoromethyl and phenyl groups, making it less lipophilic.
Phenylmercury: Contains a phenyl group but lacks the trifluoromethyl and bromine substituents.
Uniqueness
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications.
属性
CAS 编号 |
62781-75-3 |
|---|---|
分子式 |
C8H6BrF3Hg |
分子量 |
439.62 g/mol |
IUPAC 名称 |
bromo-[[4-(trifluoromethyl)phenyl]methyl]mercury |
InChI |
InChI=1S/C8H6F3.BrH.Hg/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q;;+1/p-1 |
InChI 键 |
ZFCIMVJQODOVRF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C[Hg]Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
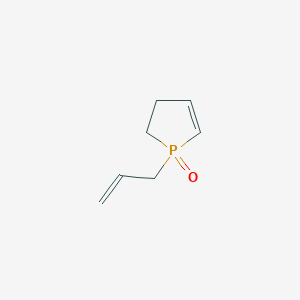

![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)

![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
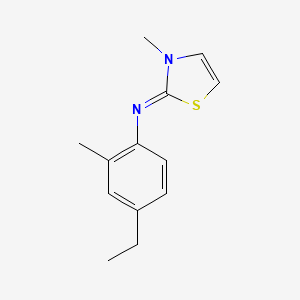
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
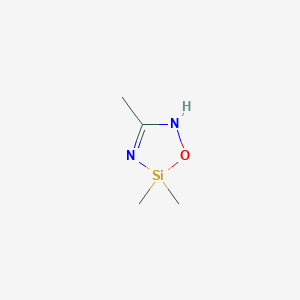
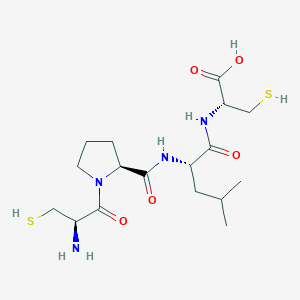
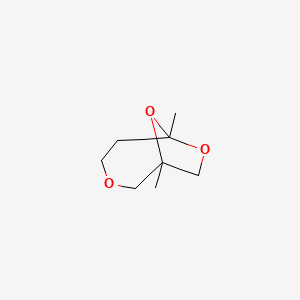
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
